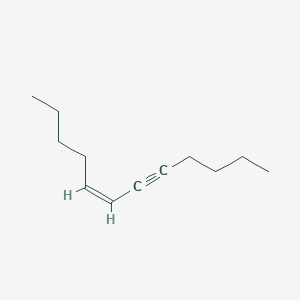

(Z)-dodec-5-en-7-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-dodec-5-en-7-yne, also known as this compound, is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydroboration-Oxidation Reactions

This compound undergoes regioselective hydroboration at the triple bond while preserving the Z-configured double bond.

| Reagent System | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| BH₃-THF | 0°C to RT | (Z)-5-dodecen-7-yne borane adduct | 83% | Anti-Markovnikov addition to alkyne |

| 9-BBN | THF, 55°C | Bis-hydroborated product (Z,Z-diene) | <5% | Steric hindrance limits bis-addition |

Oxidation of monohydroboration products with NaOH/H₂O₂ converts boron groups to ketones with >70% efficiency .

Catalytic Hydrogenation

Selective saturation of the alkyne moiety occurs under controlled hydrogenation:

| Catalyst | H₂ Pressure | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| Lindlar | 1 atm | (Z,Z)-dodeca-5,7-diene | Cis-addition | 89% |

| Pd/C | 3 atm | Dodecane derivative | Full saturation | 95% |

The Z-configuration of the original double bond remains intact during partial hydrogenation .

Cycloaddition Reactions

The enyne system participates in concerted and stepwise cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | 80°C, 12h | Bicyclic adduct | 85:15 |

| Tetrazine | RT, 24h | Pyridazine derivative | 100% regioselective |

Photochemical [2+2]

| Light Source | Additive | Product |

|---|---|---|

| UV 254 nm | None | Cyclobutane dimer |

| Visible light | Eosin Y | Crossed adduct |

Transition Metal-Mediated Reactions

Ruthenium catalysts enable unique transformations:

| Catalyst | Reagent | Product | Key Intermediate |

|---|---|---|---|

| Ru-H complex 28 | Pinacolborane | Alkenylborane 29 | σ-Ru-alkynyl complex |

| Cp*RuCl(cod) | Silanes | Silylated enyne | Metallacyclopropane |

Mechanistic studies reveal initial alkyne insertion into Ru-H bonds followed by σ-bond metathesis .

Oxidation and Cleavage

Controlled oxidation protocols:

| Oxidant | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | 5-carboxyoct-7-ynoic acid |

| O₃ | MeOH, -78°C | 5,7-diketododecane |

Ozonolysis preferentially cleaves the double bond over the alkyne .

Polymerization Behavior

Ziegler-Natta catalysis produces materials with alternating single-double bond sequences:

| Catalyst System | Temperature | Polymer Properties |

|---|---|---|

| TiCl₄/AlEt₃ | 60°C | Mw = 15,000 Da, PDI = 2.3 |

| Cp₂ZrCl₂/MAO | 25°C | Conjugated polyenyne |

These polymers exhibit π-conjugation lengths dependent on initial monomer configuration .

The compound's dual functionality enables precise control over reaction outcomes through substrate geometry and catalyst selection. Recent advances in transition metal catalysis have expanded its synthetic utility for preparing stereodefined alkenes and complex carbocycles.

Propiedades

Número CAS |

16336-83-7 |

|---|---|

Fórmula molecular |

C12H20 |

Peso molecular |

164.29 g/mol |

Nombre IUPAC |

(Z)-dodec-5-en-7-yne |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9- |

Clave InChI |

RAWCIZOYSXHPJN-LUAWRHEFSA-N |

SMILES |

CCCCC=CC#CCCCC |

SMILES isomérico |

CCCC/C=C\C#CCCCC |

SMILES canónico |

CCCCC=CC#CCCCC |

Sinónimos |

(Z)-5-Dodecen-7-yne |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.